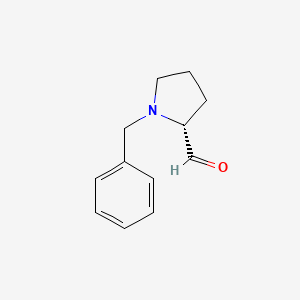
3-(5-Bromoindolin-1-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione is a complex organic compound that features a brominated indole moiety attached to a piperidinedione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione typically involves the bromination of an indole precursor followed by a series of condensation reactions to form the piperidinedione ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-brominated compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of brominated indoles on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may play a crucial role in binding to these targets, while the piperidinedione structure could influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chloro-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione
- 3-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione
- 3-(5-Iodo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione
Uniqueness
Compared to its analogs, 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C13H13BrN2O2 |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
3-(5-bromo-2,3-dihydroindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13BrN2O2/c14-9-1-2-10-8(7-9)5-6-16(10)11-3-4-12(17)15-13(11)18/h1-2,7,11H,3-6H2,(H,15,17,18) |
InChI-Schlüssel |
MTWQJCOTZCEJOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CCC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


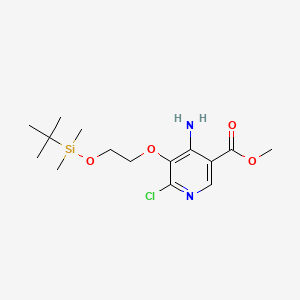

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
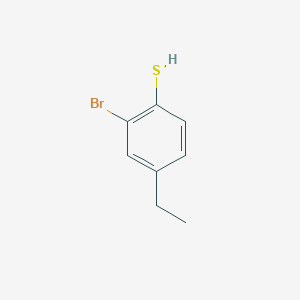

![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
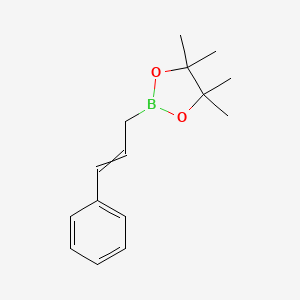
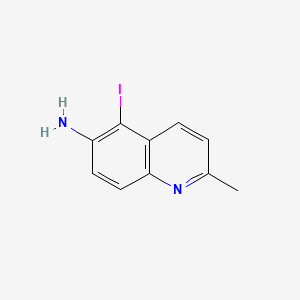

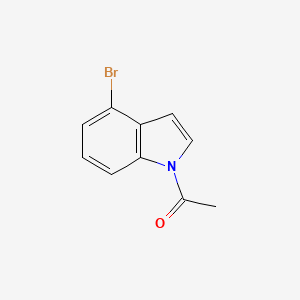
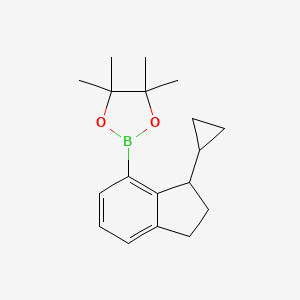
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)

